Chemical properties of [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride
Chemical properties of [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride
Executive Summary
[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride (CAS: 887344-39-0) is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike simple benzenesulfonyl chlorides, this molecule incorporates a diaryl ether scaffold with a specific ortho-substitution pattern. This structural motif is critical in medicinal chemistry for accessing "bent" or "L-shaped" molecular geometries, which are often required to fit into hydrophobic pockets of enzymes (e.g., kinases, COX-2) or receptors.
This guide details the chemical properties, synthesis pathways, and reactivity profile of this compound, providing researchers with the actionable intelligence needed to utilize it effectively in drug discovery campaigns.
Chemical Identity & Physical Properties[1][2][3]
The compound features a sulfonyl chloride group ortho to a 4-fluorophenoxy moiety. The fluorine atom at the para position of the distal ring serves as a metabolic blocker (preventing P450 oxidation) and a modulator of lipophilicity.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | 2-(4-Fluorophenoxy)benzene-1-sulfonyl chloride |
| CAS Number | 887344-39-0 |
| Molecular Formula | C₁₂H₈ClFO₃S |
| Molecular Weight | 286.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 65–70 °C (Typical range for analogs; verify per batch) |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform; Reacts with water/alcohols |
| Storage | 2–8 °C, under inert atmosphere (Ar/N₂); Moisture sensitive |
Synthesis & Manufacturing Routes
The synthesis of ortho-substituted diaryl ether sulfonyl chlorides presents a regiochemical challenge. Direct chlorosulfonation of 4-fluorodiphenyl ether typically favors the para position (relative to the ether linkage) due to steric hindrance at the ortho site. Therefore, the most reliable laboratory-scale synthesis employs a Meerwein Sulfonation strategy starting from the corresponding aniline.
Primary Route: Meerwein Sulfonation (Regioselective)
This route guarantees the sulfonyl chloride is installed at the ortho position relative to the phenoxy group.
-
Precursor: 2-(4-Fluorophenoxy)aniline.
-
Diazotization: Treatment with NaNO₂/HCl generates the diazonium salt.
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Chlorosulfonation: The diazonium species reacts with sulfur dioxide (SO₂) in the presence of a copper(II) catalyst (e.g., CuCl₂) to yield the sulfonyl chloride.
Secondary Route: Direct Chlorosulfonation (Industrial)
Direct reaction of 1-fluoro-4-phenoxybenzene with excess chlorosulfonic acid (
Visualization: Synthetic Pathways
Figure 1: Comparison of the regioselective Meerwein route (top) vs. direct chlorosulfonation (bottom).
Reactivity Profile
As an electrophile, [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride is highly reactive toward nucleophiles. However, the bulky phenoxy group at the ortho position exerts a steric influence that distinguishes it from simple benzenesulfonyl chloride.
Key Reactions
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Aminolysis (Sulfonamide Formation): The primary application. Reacts with primary and secondary amines to form stable sulfonamides.
-
Note: The reaction rate may be slightly slower than para-substituted analogs due to steric shielding by the phenoxy ring.
-
-
Hydrolysis: Reacts with water to form the corresponding sulfonic acid. This is a degradation pathway that must be minimized by using anhydrous solvents.
-
Friedel-Crafts Sulfonylation: In the presence of Lewis acids (
), it can react with arenes to form diaryl sulfones.
Visualization: Reactivity Network
Figure 2: Primary reaction pathways. Green path indicates the desired medicinal chemistry application.
Experimental Protocol: Sulfonamide Synthesis
Objective: Coupling of [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride with a primary amine (e.g., benzylamine) to form a sulfonamide.
Reagents
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Substrate: [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary Amine (1.1 equiv)
-
Base: Triethylamine (
) or Pyridine (2.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure
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Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine (1.1 equiv) and
(2.0 equiv) to anhydrous DCM (0.1 M concentration relative to amine). -
Cooling: Cool the solution to 0 °C using an ice bath.
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Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
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Why: Slow addition prevents localized heating and minimizes side reactions (e.g., disulfonylation).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Quench with 1M HCl (to remove unreacted amine and pyridine).
-
Extract with DCM.
-
Wash organic layer with saturated
(to remove any hydrolyzed sulfonic acid) and brine.[1] -
Dry over
and concentrate.
-
-
Purification: Recrystallize from EtOH/Hexanes or purify via silica gel chromatography (typically 10–30% EtOAc in Hexanes).
Safety & Handling (E-E-A-T)
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Corrosivity: This compound hydrolyzes to produce HCl and sulfonic acid. It causes severe skin burns and eye damage (H314).[2] Always wear nitrile gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: Store in a desiccator or glovebox. Exposure to humid air degrades the material, turning it into a sticky, acidic gum.
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water.
References
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Organic Chemistry Portal. Synthesis of Sulfonamides. (Mechanistic background on aminolysis). Available at: [Link]
